

An In-depth Technical Guide to (2-Bromothiophen-3-YL)methanol

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Compound of Interest

Compound Name: (2-Bromothiophen-3-YL)methanol

Cat. No.: B1314068

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(2-Bromothiophen-3-YL)methanol**, a key heterocyclic building block in organic synthesis and medicinal chemistry. It covers its chemical identity, physical properties, a detailed synthesis protocol, and its applications in research and drug development.

Chemical Identity and Synonyms

(2-Bromothiophen-3-YL)methanol is a substituted thiophene derivative. Thiophene and its analogues are recognized as "privileged structures" in medicinal chemistry due to their bioisosteric relationship with benzene rings and their diverse biological activities. This compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

The most common synonyms for **(2-Bromothiophen-3-YL)methanol** include:

- (2-Bromo-3-thienyl)methanol[1]
- 2-Bromothiophene-3-methanol[1]
- 2-BROMO-3-HYDROXYMETHYL-THIOPHENE[1]
- (2-BROMOTHIEN-3-YL)METHANOL[1]

- 3-Thiophenemethanol, 2-bromo-[[1](#)]

Physicochemical Properties

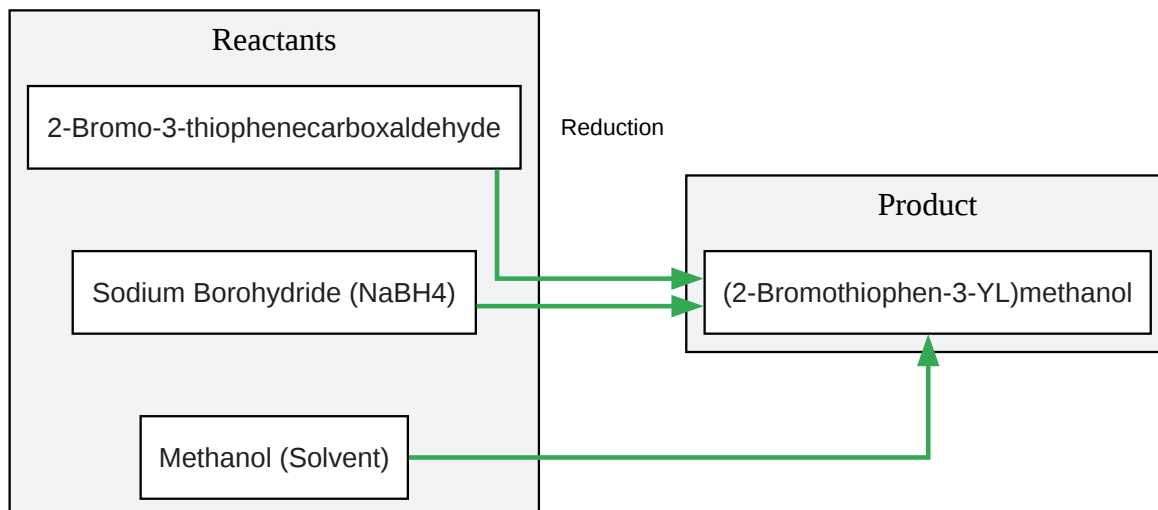
A summary of the key physicochemical properties of **(2-Bromothiophen-3-YL)methanol** is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

Property	Value
CAS Number	70260-16-1
Molecular Formula	C ₅ H ₅ BrOS
Molecular Weight	193.06 g/mol
Appearance	Colorless to pale yellow liquid
Storage	Keep in dark place, inert atmosphere, 2-8°C[2]

Synthesis and Experimental Protocols

(2-Bromothiophen-3-YL)methanol is typically synthesized via the reduction of its corresponding aldehyde, 2-bromo-3-thiophenecarboxaldehyde. A standard and efficient method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Reaction Scheme:



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Caption: Synthesis of **(2-Bromothiophen-3-YL)methanol** via reduction.

Detailed Experimental Protocol: Reduction of 2-Bromo-3-thiophenecarboxaldehyde

This protocol outlines a general procedure for the reduction of an aldehyde to an alcohol using sodium borohydride.^[3]

Materials:

- 2-Bromo-3-thiophenecarboxaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Deionized water
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-bromo-3-thiophenecarboxaldehyde (1 equivalent) in methanol (approximately 10 volumes). Place the flask in an ice bath and stir the solution.
- **Addition of Reducing Agent:** To the cooled and stirring solution, slowly add sodium borohydride (1.2 equivalents) portion-wise. The addition should be controlled to maintain the temperature below 10°C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
- **Workup:**
 - Once the reaction is complete, cool the flask again in an ice bath.
 - Slowly quench the reaction by adding 1M HCl to neutralize the excess NaBH₄ and adjust the pH to ~6-7.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
- **Purification:**

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, the crude **(2-Bromothiophen-3-YL)methanol** can be further purified by flash column chromatography on silica gel.

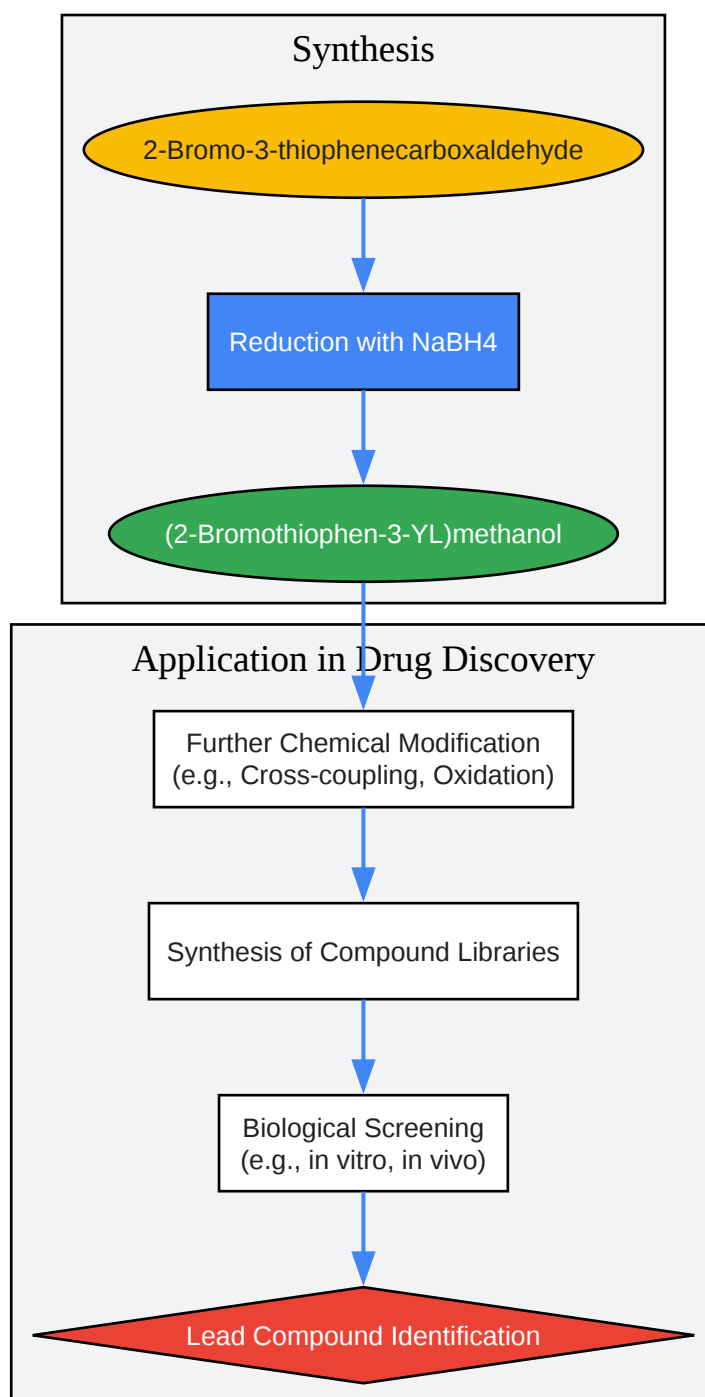
Applications in Research and Drug Development

Thiophene derivatives are of significant interest to the pharmaceutical industry. The thiophene ring is a versatile scaffold that can be found in a number of approved drugs. **(2-Bromothiophen-3-YL)methanol**, with its reactive bromo and hydroxyl functionalities, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

- **Intermediate for Active Pharmaceutical Ingredients (APIs):** The bromine atom on the thiophene ring is well-suited for participation in various cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse substituents. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.
- **Scaffold for Bioactive Molecules:** The thiophene nucleus is a known pharmacophore. Derivatives of **(2-Bromothiophen-3-YL)methanol** can be synthesized and screened for a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.

Logical Workflow Diagram

The following diagram illustrates the logical workflow from the precursor to the final product and its potential applications in drug discovery.



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Caption: Workflow from synthesis to application in drug discovery.

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